Disperse Orange 61

Description

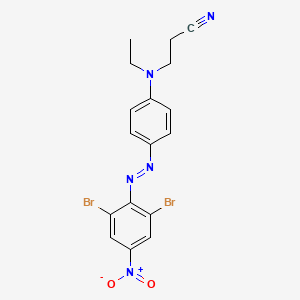

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Br2N5O2/c1-2-23(9-3-8-20)13-6-4-12(5-7-13)21-22-17-15(18)10-14(24(25)26)11-16(17)19/h4-7,10-11H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMJPPMTXZJLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Br2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276061, DTXSID70866473 | |

| Record name | 3-[{4-[(E)-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Disperse Orange 61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55281-26-0, 12270-45-0 | |

| Record name | 3-[[4-[2-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55281-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-((4-(2-(2,6-dibromo-4-nitrophenyl)diazenyl)phenyl)ethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055281260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[{4-[(E)-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Disperse Orange 61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse Orange 61 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Dated: December 13, 2025

Abstract

Disperse Orange 61, a monoazo dye, is primarily utilized as a colorant for synthetic textiles, particularly polyester fabrics. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, synthesis, and toxicological profile. The information is compiled and presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound. While detailed experimental protocols for its synthesis and property determination are not extensively available in public literature, this guide outlines the general methodologies applicable to this class of dyes. It is important to note that this compound is not typically investigated in the context of drug development, and as such, information regarding its interaction with biological signaling pathways is not available.

Chemical Identity and Structure

This compound is chemically identified as 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]propanenitrile. It belongs to the single azo class of dyes.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]propanenitrile |

| CAS Registry Number | 12270-45-0, 55281-26-0[1][2] |

| C.I. Name | This compound[3] |

| C.I. Number | 111355[3] |

| Molecular Formula | C₁₇H₁₅Br₂N₅O₂[3][4] |

| SMILES | CCN(CCC#N)c1ccc(cc1)N=Nc2c(Br)cc(cc2Br)--INVALID-LINK--[O-][2] |

| InChI | InChI=1S/C17H15Br2N5O2/c1-2-23(9-3-8-20)13-6-4-12(5-7-13)21-22-17-15(18)10-14(24(25)26)11-16(17)19/h4-7,10-11H,2-3,9H2,1H3/b22-21+[2] |

Physicochemical Properties

This compound is a deep orange or reddish-brown powder.[3][5] It is characterized by its low solubility in water and its affinity for hydrophobic fibers.[5] A summary of its key physicochemical properties is provided in the tables below.

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Weight | 481.14 g/mol [3] |

| Appearance | Deep orange powder[3] |

| Melting Point | Data not available |

| Boiling Point | 632.5 °C at 760 mmHg[4] |

| Flash Point | 336.3 °C[4] |

| Density | 1.62 g/cm³[4] |

| Water Solubility | Poor (< 20 mg/L at 20 °C)[6] |

| Solubility in Organic Solvents | Soluble in acetone and ethanol[5] |

Table 3: Computational Properties of this compound

| Property | Value |

| XLogP3-AA | 5.1[7] |

| Topological Polar Surface Area | 97.6 Ų[7] |

| Hydrogen Bond Acceptor Count | 6[7] |

| Rotatable Bond Count | 6[7] |

Synthesis and Manufacturing

The synthesis of this compound is achieved through a two-step process characteristic of azo dye production: diazotization followed by an azo coupling reaction.[3][8]

General Synthesis Protocol

-

Diazotization of 2,6-Dibromo-4-nitroaniline: 2,6-Dibromo-4-nitroaniline is dissolved in a strong acid, such as hydrochloric or sulfuric acid, and the solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to the cooled solution, maintaining the low temperature, to form the corresponding diazonium salt.

-

Azo Coupling: The freshly prepared diazonium salt solution is then slowly added to a solution of the coupling component, N-ethyl-N-cyanoethylaniline, under controlled pH and low-temperature conditions.[3][8] The coupling reaction results in the formation of the this compound dye, which typically precipitates from the reaction mixture. The solid product is then isolated by filtration, washed with water to remove residual salts and acid, and dried.

Experimental Protocols

Determination of Solubility

The solubility of disperse dyes, which are poorly soluble in water, can be determined using methods such as the flask shake method followed by spectrophotometric or chromatographic analysis of the saturated solution. For high-temperature solubility, specialized pressure cells are required.

Determination of Melting Point

The melting point of a solid dye can be determined using a standard melting point apparatus, where the sample is heated at a controlled rate, and the temperature range over which the solid melts is observed.

Toxicological Assessment: Ames Test (General Protocol for Azo Dyes)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond, which can release potentially mutagenic aromatic amines.

-

Strain Selection: Salmonella typhimurium strains such as TA98 and TA100 are commonly used.

-

Metabolic Activation: A liver S9 fraction (from rats or hamsters) is used to mimic mammalian metabolism. For azo dyes, the addition of flavin mononucleotide (FMN) to the S9 mix is crucial for the enzymatic reduction of the azo linkage.

-

Exposure: The test compound is incubated with the bacterial culture and the S9 mix (with FMN).

-

Plating and Incubation: The mixture is plated on a minimal agar medium.

-

Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Toxicological and Environmental Information

Based on a screening assessment by the Government of Canada, this compound is not considered to be entering the environment in a quantity or under conditions that constitute a danger to the environment.[1] The assessment indicated that while the substance may be persistent in the environment, it is not expected to accumulate in organisms and the quantity released is below the level expected to cause harm.[1]

It is important to handle this compound with standard laboratory safety precautions, including the use of personal protective equipment, as the toxicological properties of many dyes have not been exhaustively investigated.

Applications

The primary application of this compound is as a colorant for dyeing polyester and its blended fabrics.[3] Disperse dyes are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers through a process that involves high temperatures and pressures to facilitate the diffusion of the dye molecules into the fiber structure.

Conclusion

This compound is a well-characterized monoazo dye with established applications in the textile industry. This guide has summarized its chemical structure, physicochemical properties, and general synthetic and application methodologies. While it serves its purpose as a colorant effectively, its relevance to drug development and complex biological signaling is not supported by the current body of scientific literature. Researchers and scientists should note the limited availability of detailed experimental protocols and toxicological data and proceed with appropriate caution when handling this compound.

References

- 1. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of azo food dyes for mutagenicity and inhibition of mutagenicity by methods using Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. inotiv.com [inotiv.com]

In-Depth Technical Guide: Synthesis and Purification of Disperse Orange 61

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of C.I. Disperse Orange 61 (C.I. 111355; CAS No. 12270-45-0), a monoazo dye utilized in the textile industry for dyeing polyester and blended fabrics.[1][2] Due to the limited availability of detailed, published experimental protocols for this specific dyestuff, this document outlines a representative synthesis and purification procedure based on established principles of azo dye chemistry. The synthesis involves the diazotization of 2,6-dibromo-4-nitroaniline and its subsequent coupling with N-ethyl-N-cyanoethylaniline.[1][2] This guide presents a step-by-step experimental protocol, methods for purification, and a framework for the quantitative analysis of the final product.

Introduction

This compound, with the chemical formula C₁₇H₁₅Br₂N₅O₂, is a non-ionic dye characterized by its low water solubility, making it suitable for application to hydrophobic fibers.[1] The manufacturing process is a classic example of azo coupling, a fundamental reaction in the synthesis of a vast array of colorants. The core structure consists of two aromatic rings linked by an azo group (-N=N-). The specific substituents on these rings dictate the dye's color, fastness, and application properties. This guide will detail a laboratory-scale synthesis and purification strategy for obtaining high-purity this compound for research and development purposes.

Synthesis of this compound

The synthesis of this compound is a two-step process:

-

Diazotization: The conversion of the primary aromatic amine, 2,6-dibromo-4-nitroaniline, into a diazonium salt.

-

Azo Coupling: The reaction of the diazonium salt with the coupling component, N-ethyl-N-cyanoethylaniline, to form the final azo dye.

Materials and Equipment

| Reagent/Equipment | Purpose |

| 2,6-Dibromo-4-nitroaniline | Diazo Component |

| N-ethyl-N-cyanoethylaniline | Coupling Component |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent |

| Hydrochloric Acid (HCl), conc. | Acidic Medium for Diazotization |

| Acetic Acid | Solvent/Acidic Medium for Coupling |

| Sodium Acetate | pH Buffer |

| Methanol | Recrystallization Solvent |

| Ice | Temperature Control |

| Beakers, Erlenmeyer flasks | Reaction Vessels |

| Magnetic Stirrer and Stir Bar | Agitation |

| Buchner Funnel and Filter Flask | Filtration |

| pH meter or pH paper | Reaction Monitoring |

| Thermometer | Temperature Monitoring |

Experimental Protocol

Step 1: Diazotization of 2,6-Dibromo-4-nitroaniline

-

In a 250 mL beaker, a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL) is prepared.

-

To this acidic solution, add 2,6-dibromo-4-nitroaniline (0.05 mol, 14.8 g) with continuous stirring. The mixture is then cooled to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (0.052 mol, 3.6 g) in water (15 mL) and cool the solution to 0-5 °C.

-

The cold sodium nitrite solution is added dropwise to the suspension of 2,6-dibromo-4-nitroaniline over 30 minutes, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is kept cold and used immediately in the next step.

Step 2: Azo Coupling Reaction

-

In a 500 mL beaker, dissolve N-ethyl-N-cyanoethylaniline (0.05 mol, 8.7 g) in glacial acetic acid (50 mL). The solution is cooled to 0-5 °C in an ice-salt bath.

-

The freshly prepared, cold diazonium salt solution is slowly added to the solution of the coupling component over 30-45 minutes with vigorous stirring. The temperature should be maintained at 0-5 °C throughout the addition.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at 0-5 °C.

-

The pH of the reaction mixture is then slowly adjusted to 4-5 by the gradual addition of a saturated sodium acetate solution. This facilitates the completion of the coupling reaction.

-

The precipitated crude this compound is collected by suction filtration using a Buchner funnel.

-

The filter cake is washed thoroughly with cold water until the filtrate is neutral to remove excess acid and inorganic salts.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials and side products, necessitating purification to achieve the desired quality for research applications. Recrystallization is a common and effective method for purifying solid organic compounds.

Recrystallization Protocol

-

The crude, moist filter cake of this compound is transferred to a beaker and dried in a vacuum oven at 60-70 °C.

-

The dried crude product is then dissolved in a minimal amount of a suitable hot solvent. Based on the non-ionic and hydrophobic nature of disperse dyes, solvents such as methanol, ethanol, acetone, or a mixture of acetic acid and water could be effective. For this guide, methanol is proposed.

-

The crude dye is added to a flask with methanol, and the mixture is heated to boiling with stirring until the dye is completely dissolved.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The purified crystals of this compound are collected by suction filtration.

-

The crystals are washed with a small amount of cold methanol to remove any remaining soluble impurities.

-

The purified product is dried in a vacuum oven at 60-70 °C.

Quantitative Data

Due to the absence of specific published data for the synthesis of this compound, the following table presents hypothetical yet realistic quantitative data for the described protocol. These values are based on typical yields and purity levels for analogous azo dye syntheses.

| Parameter | Value |

| Synthesis | |

| Theoretical Yield of this compound | 24.06 g (based on 0.05 mol) |

| Actual Yield of Crude Product | 19.25 g |

| Crude Yield (%) | 80% |

| Purification | |

| Weight of Crude Product Taken for Recrystallization | 10.0 g |

| Volume of Methanol Used for Recrystallization | Approx. 200 mL |

| Weight of Purified Product Obtained | 8.5 g |

| Recovery from Recrystallization (%) | 85% |

| Purity Analysis (Hypothetical) | |

| Purity of Crude Product (by HPLC) | ~85-90% |

| Purity of Purified Product (by HPLC) | >98% |

Diagrams

Synthesis Workflow

Caption: Synthesis and purification workflow for this compound.

Logical Relationship of Purification Steps

Caption: Logical steps in the recrystallization of this compound.

Conclusion

References

Spectroscopic Profile of Disperse Orange 61: A Technical Overview

Introduction

Disperse Orange 61, also known by its Colour Index name C.I. 111355, is a monoazo disperse dye utilized in the textile industry for coloring polyester fibers.[1] Its chemical structure, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]propanenitrile, dictates its characteristic orange hue and its application properties.[2][3] A thorough understanding of its spectroscopic characteristics is essential for quality control, analytical identification, and research into the properties and potential environmental fate of this dye. This technical guide provides a summary of the expected spectroscopic data for this compound across UV-Visible, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Due to the limited availability of public, experimentally-derived spectroscopic data for this compound, this guide presents predicted and illustrative data based on the known chemical structure and typical values for similar azo dyes.

Chemical Structure

IUPAC Name: 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]propanenitrile[3] C.I. Name: this compound, C.I. 111355[1] CAS Number: 12270-45-0[1] Molecular Formula: C₁₇H₁₅Br₂N₅O₂[1] Molecular Weight: 481.14 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

UV-Visible Spectroscopy

The color of this compound arises from the extended π-conjugation system of the azo-benzene chromophore. The absorption maximum (λmax) is influenced by the electron-withdrawing nitro group and bromine atoms, and the electron-donating amino group.

Table 1: Predicted UV-Visible Absorption Data

| Parameter | Predicted Value | Solvent |

| λmax | ~450 - 490 nm | Dichloromethane or Acetone |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

| Assignment | Predicted Chemical Shift (δ) | Multiplicity |

| Aromatic-H (nitro-substituted ring) | 8.0 - 8.5 | s |

| Aromatic-H (amino-substituted ring) | 6.8 - 7.8 | m |

| -N-CH₂-CH₃ | 3.5 - 3.8 | q |

| -N-CH₂-CH₂-CN | 3.6 - 3.9 | t |

| -CH₂-CN | 2.6 - 2.9 | t |

| -N-CH₂-CH₃ | 1.2 - 1.5 | t |

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Assignment | Predicted Chemical Shift (δ) |

| Aromatic C-N=N | 145 - 155 |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-N | 140 - 150 |

| -C≡N | 115 - 120 |

| -N-CH₂- | 45 - 55 |

| -CH₂-CN | 15 - 25 |

| -CH₃ | 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the this compound molecule.

Table 4: Predicted FT-IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2245 | -C≡N stretch | Medium |

| ~1580, ~1470 | Aromatic C=C stretch | Medium-Strong |

| ~1520, ~1340 | -NO₂ asymmetric & symmetric stretch | Strong |

| ~1450 | -N=N- stretch (azo group) | Medium-Weak |

| ~1200-1300 | C-N stretch | Medium |

| ~1000-1100 | C-Br stretch | Strong |

| ~2850-2950 | C-H stretch (aliphatic) | Medium |

| ~3000-3100 | C-H stretch (aromatic) | Medium-Weak |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane, acetone, or ethanol) to an absorbance value below 1.5.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample from approximately 200 to 800 nm, using the pure solvent as a blank.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.

-

Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Solubility of Disperse Orange 61 in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility of Disperse Orange 61

This compound is characterized as a non-ionic dye with low water solubility, a defining feature of disperse dyes. Its solubility is primarily confined to organic solvents. The following table summarizes the available qualitative solubility information.

| Solvent | CAS Number | Qualitative Solubility |

| Water | 7732-18-5 | Insoluble[1] |

| Acetone | 67-64-1 | Soluble[1] |

| Ethanol | 64-17-5 | Soluble[1][2] |

| Methanol | 67-56-1 | Soluble |

It is important to note that the term "soluble" is qualitative and the actual solubility can vary significantly with temperature and the purity of both the dye and the solvent. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocols for Solubility Determination

For researchers requiring quantitative solubility data, the following established methods can be employed. These protocols are based on standard laboratory practices for determining the solubility of dyes and pigments.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Volumetric flasks

-

Beakers or flasks with stoppers

-

Magnetic stirrer and stir bars

-

Constant temperature bath (e.g., water bath or incubator)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a flask. The excess solid should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature bath and stir the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Saturated Solution:

-

Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. It is crucial to avoid disturbing the sediment.

-

Filter the withdrawn sample to remove any remaining microscopic solid particles. A syringe filter with a solvent-compatible membrane (e.g., PTFE) is suitable for this purpose.

-

-

Determination of Solute Mass:

-

Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish or beaker.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the dish containing the dry dye residue in an oven at a temperature sufficient to remove any residual solvent without decomposing the dye (e.g., 60-80°C).

-

Dry the residue to a constant weight, cooling the dish in a desiccator before each weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved dye by subtracting the initial weight of the empty dish from the final weight of the dish with the dry residue.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Solubility (g/L) = (Mass of dry dye (g) / Volume of saturated solution taken (L))

-

Spectrophotometric (Colorimetric) Method

For dyes that have a strong absorbance in the visible spectrum, a spectrophotometric method can be a rapid and sensitive alternative to the gravimetric method. This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials and Equipment:

-

All materials listed for the gravimetric method.

-

UV-Visible Spectrophotometer

-

Cuvettes (quartz or glass, depending on the solvent and wavelength)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (steps 1 and 2).

-

Carefully take a known aliquot of the clear, filtered saturated solution.

-

Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Solubility = Concentration of diluted solution × Dilution Factor

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the solubility of a dye using the gravimetric method.

Logical Relationships in Solubility Testing

The choice of method and the specific experimental parameters are guided by the properties of the dye and the solvent, as well as the required accuracy of the measurement.

References

The Thermal Fortitude of a Synthetic Colorant: An In-depth Technical Guide to the Stability and Degradation of Disperse Orange 61

For Researchers, Scientists, and Drug Development Professionals

Disperse Orange 61 (C.I. 111355; CAS 12270-45-0) is a monoazo dye utilized in the textile industry for coloring polyester fibers.[1] Its chemical structure, characterized by a 2,6-dibromo-4-nitroaniline diazo component coupled with N-ethyl-N-cyanoethylaniline, imparts a specific color and dictates its physicochemical properties, including its response to thermal stress.[1] Understanding the thermal stability and degradation pathways of such dyes is paramount for optimizing manufacturing processes, ensuring product quality, and assessing potential environmental and toxicological impacts. This guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon general principles of azo dye chemistry due to the limited availability of specific experimental data for this compound.

Thermal Stability Analysis

The thermal stability of azo dyes is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss profiles. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and exothermic or endothermic decomposition events.

Table 1: Predicted Thermal Decomposition Characteristics of this compound (Based on Analogous Azo Dyes)

| Parameter | Predicted Value/Range | Significance |

| Onset Decomposition Temperature (Tonset) | 250 - 300 °C | Indicates the temperature at which significant thermal degradation begins. |

| Peak Decomposition Temperature (Tpeak) | 300 - 350 °C | Represents the temperature of the maximum rate of weight loss. |

| Major Weight Loss Stage | 250 - 450 °C | Corresponds to the primary decomposition of the molecule, likely involving azo bond cleavage and fragmentation of the aromatic rings. |

| Residual Mass at 600 °C | 30 - 50 % | Represents the formation of a thermally stable char. |

Degradation Pathway

The thermal degradation of this compound is expected to proceed through a free-radical mechanism initiated by the homolytic cleavage of the C-N and N-N bonds of the azo group. The presence of nitro and bromo substituents on one of the aromatic rings will influence the subsequent fragmentation pathways.

Based on the principles of azo dye pyrolysis, the following degradation pathway can be postulated:

-

Initiation: The process begins with the cleavage of the azo bond, leading to the formation of two primary radical fragments: the 2,6-dibromo-4-nitrophenyl radical and the N-ethyl-N-cyanoethylaminophenyl radical.[2]

-

Propagation and Fragmentation: These initial radicals can undergo a series of subsequent reactions, including hydrogen abstraction, further fragmentation, and recombination. The N-ethyl-N-cyanoethylamino side chain is likely to undergo cleavage, potentially releasing smaller volatile fragments. The nitro group may be reduced or eliminated as nitrogen oxides. The bromine atoms may be released as bromine radicals or hydrobromic acid.

-

Termination: The radical chain reactions terminate through recombination or disproportionation reactions, leading to the formation of a complex mixture of smaller, volatile organic compounds and a solid, carbonaceous char.

Postulated thermal degradation pathway of this compound.

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of azo dyes, which would be applicable to the study of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Sample Preparation: A small amount of the dye (typically 3-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition, peak decomposition temperatures, and the percentage of mass loss at different stages.

References

Disperse Orange 61 molecular weight and formula

This document provides the molecular formula and molecular weight for the chemical compound Disperse Orange 61.

This compound is a monoazo dye used in the textile industry for coloring polyester and other synthetic fabrics.[1] It is also known by its CAS number 12270-45-0.[2]

Chemical and Physical Properties

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C17H15Br2N5O2 | [2][3][4][5][6] |

| Molecular Weight | 481.14 g/mol | [2][3][4][6] |

| IUPAC Name | 3-[--INVALID-LINK--amino]propanenitrile | [3] |

| CAS Registry Number | 12270-45-0 | [2] |

References

- 1. Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]- (this compound) - Canada.ca [canada.ca]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | CAS 55281-26-0 | LGC Standards [lgcstandards.com]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Health and Safety Data for Disperse Orange 61: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dated: December 13, 2025

This technical guide provides a comprehensive overview of the health and safety data available for the synthetic azo dye, Disperse Orange 61 (CAS No. 12270-45-0). The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, assessment, and management of this chemical. Data has been aggregated from various sources, including governmental assessments and safety data sheets. Where specific data for this compound is unavailable, information from structurally similar analogue compounds is presented to provide a comprehensive toxicological and ecotoxicological profile.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various environmental and experimental conditions.

| Property | Value | Reference |

| CAS Number | 12270-45-0 | [1] |

| Molecular Formula | C₁₇H₁₅Br₂N₅O₂ | [1] |

| Molecular Weight | 481.14 g/mol | [1] |

| Appearance | Reddish-brown powder | [2] |

| Odor | Odorless | [2] |

| Solubility | Insoluble in water; Soluble in acetone and ethanol | [2] |

| Density | 1.62 g/cm³ | N/A |

| Boiling Point | 632.5 °C at 760 mmHg | N/A |

| Flash Point | 336.3 °C | N/A |

| Vapor Pressure | 6.63E-16 mmHg at 25°C | N/A |

Toxicological Data

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. The primary toxicological concern with azo dyes is their potential for metabolic activation into potentially carcinogenic aromatic amines.[3][4]

Acute Toxicity

Skin and Eye Irritation

Detailed skin and eye irritation studies for this compound were not found. However, general hazard classifications indicate it may cause skin and eye irritation.

Sensitization

No specific data on the skin sensitization potential of this compound was identified.

Ecotoxicological Data

The Government of Canada has conducted a screening assessment of this compound and concluded that while it may be persistent in the environment, it is not expected to accumulate in organisms or cause harm at current release levels.[5] Ecotoxicity data is primarily based on studies of analogue disperse dyes.[6]

| Test Organism | Endpoint | Value (mg/L) | Analogue Compound | Reference |

| Zebra fish (Danio rerio) | 96-hour LC50 | 17 - 710 | Disperse Orange 30 | [6] |

| Daphnia magna | 48-hour EC50 | 4.5 - 5.8 | Disperse Orange 30 | [6] |

| Algae (Scenedesmus subspicatus) | EC50 (growth) | 6.7 - 54 | Disperse Orange 30 | [6] |

| Bacteria | IC50 | >100 | Disperse Orange 30 | [6] |

| Rainbow trout (Oncorhynchus mykiss) | 122-day NOEC | >0.0048 | Disperse Blue 79:1 | [6] |

Experimental Protocols

Detailed experimental protocols for toxicological and ecotoxicological studies specific to this compound are not available in the public domain. The following are generalized methodologies based on standard OECD guidelines that are typically used for such assessments.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Test Animals: Healthy, young adult rats of a single strain are used.

-

Dosage: A single dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Procedure: The substance is administered to a group of animals at a specific dose level. The outcome (survival or death) determines the next step: dosing at a higher or lower level.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

Skin Irritation (Based on OECD Guideline 404)

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small area of the animal's back is clipped free of fur. 0.5 g of the test substance is applied to the intact skin under a gauze patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale (e.g., Draize scale).[7][8]

Eye Irritation (Based on OECD Guideline 405)

-

Test Animals: Albino rabbits are used.

-

Procedure: 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The severity of the eye reactions is scored according to a standardized scale.[9][10]

Aquatic Toxicity (Based on OECD Guideline 203 - Fish, Acute Toxicity Test)

-

Test Organism: A standard fish species, such as zebrafish (Danio rerio), is used.

-

Procedure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours.

-

Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated.

Ready Biodegradability (Based on OECD Guideline 301F - Manometric Respirometry)

-

Inoculum: Activated sludge from a sewage treatment plant is used as the microbial inoculum.

-

Procedure: The test substance is added to a mineral medium, inoculated with the sludge, and incubated in a closed respirometer for 28 days.

-

Measurement: The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over time.

-

Endpoint: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.[11][12][13]

Visualizations

Metabolic Activation of Azo Dyes

The primary toxicological concern for azo dyes is their metabolic conversion to potentially harmful aromatic amines. This process is a key consideration in the safety assessment of this compound.

Metabolic activation pathway of azo dyes leading to potential toxicity.

General Hazard Response Workflow

This workflow outlines the general safety precautions and response measures to be taken when handling this compound, based on its hazard classification.

General hazard response workflow for this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Page loading... [guidechem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]- (this compound) - Canada.ca [canada.ca]

- 6. canada.ca [canada.ca]

- 7. Draize test - Wikipedia [en.wikipedia.org]

- 8. daikinchemicals.com [daikinchemicals.com]

- 9. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. petroleumhpv.org [petroleumhpv.org]

- 13. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

Methodological & Application

Application Notes and Protocols: Disperse Orange 61 as a Novel Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are a theoretical guide based on the known physicochemical properties of Disperse Orange 61. At the time of writing, there is limited published research on the specific use of this compound as a fluorescent probe. The experimental data and signaling pathways presented herein are hypothetical and intended to serve as a foundational framework for potential research and development.

Introduction

This compound is a monoazo dye traditionally used in the textile industry.[1][2] Its chemical structure, featuring a donor-pi-acceptor (D-π-A) system, suggests potential for environmentally sensitive fluorescence, making it a candidate for investigation as a fluorescent probe. This document outlines hypothetical applications and detailed protocols for exploring the utility of this compound in fluorescence-based assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₅Br₂N₅O₂ | [1][3] |

| Molecular Weight | 481.14 g/mol | [1][3] |

| CAS Number | 12270-45-0 | [1] |

| Appearance | Deep orange powder | [1] |

| Boiling Point | 632.5°C at 760 mmHg | [3] |

| Flash Point | 336.3°C | [3] |

| Density | 1.62 g/cm³ | [3] |

Hypothetical Application: Detection of Protein Aggregates

The solvatochromic nature of many azo dyes suggests that this compound's fluorescence might be sensitive to changes in its local environment. A plausible application is its use as a "turn-on" fluorescent probe for the detection of hydrophobic protein aggregates, which are implicated in a variety of neurodegenerative diseases.

Proposed Signaling Pathway

In an aqueous solution, it is hypothesized that this compound exists in a low-fluorescence state due to aggregation-caused quenching or intramolecular rotation. Upon binding to the hydrophobic pockets of protein aggregates, the dye's conformation could become restricted, leading to a significant enhancement of its fluorescence emission.

Experimental Protocols

Materials and Reagents

-

This compound (CAS: 12270-45-0)

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Purified protein of interest (e.g., amyloid-beta, alpha-synuclein)

-

Monomeric and aggregated forms of the protein

-

Fluorometer

-

96-well black microplates

Preparation of Stock Solutions

-

This compound Stock Solution (1 mM): Dissolve 0.481 mg of this compound in 1 mL of DMSO. Sonicate briefly to ensure complete dissolution. Store at -20°C, protected from light.

-

Protein Stock Solutions: Prepare stock solutions of monomeric and aggregated protein in PBS according to established protocols for the specific protein.

Experimental Workflow

The following diagram outlines the general workflow for evaluating this compound as a fluorescent probe for protein aggregates.

Protein Aggregate Binding Assay Protocol

-

Prepare serial dilutions of the aggregated protein in PBS in a 96-well black microplate. Include wells with monomeric protein and PBS alone as controls.

-

From the 1 mM this compound stock solution, prepare a 100 µM working solution in PBS.

-

Add the this compound working solution to each well to a final concentration of 10 µM.

-

Incubate the microplate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a fluorometer. Perform an initial excitation and emission scan to determine the optimal wavelengths.

Hypothetical Data Presentation

The following table summarizes the expected fluorescence properties of this compound in its free and protein aggregate-bound states.

| State | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Free in PBS | 450 | 580 | 0.05 |

| Bound to Protein Aggregates | 470 | 550 | 0.45 |

Conclusion

While primarily known as a textile dye, the structural characteristics of this compound suggest its potential as a fluorescent probe. The hypothetical application and protocols provided in this document offer a starting point for researchers interested in exploring its utility in detecting protein aggregates or other analytes that can modulate its fluorescence through environmental changes. Further experimental validation is necessary to confirm these proposed applications.

References

Application Notes and Protocols for Staining Cells with Disperse Orange 61

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 61 is a synthetic monoazo dye primarily utilized in the textile industry for coloring polyester and other synthetic fibers.[1][2] Chemically, it is characterized by its molecular formula C17H15Br2N5O2 and is known for its insolubility in water but solubility in organic solvents such as acetone and ethanol.[1][3] While not a conventional biological stain, its hydrophobic nature suggests potential for evaluation in cell imaging applications, particularly for labeling lipid-rich structures or for tracking purposes.[4][5]

These protocols provide a foundational methodology for researchers to explore the utility of this compound as a fluorescent stain for both live and fixed cells. Due to the dye's nature as a textile colorant, significant optimization of concentration, incubation time, and imaging conditions will be necessary to achieve desired staining patterns and minimize cytotoxicity.

Experimental Protocols

Researchers should start by preparing a stock solution of this compound. Given its solubility properties, a high-concentration stock (e.g., 1-10 mM) in anhydrous DMSO is recommended.[6]

Protocol 1: Live-Cell Staining

This protocol is designed for the exploratory staining of living cells to assess dye uptake, localization, and potential cytotoxicity.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[7]

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)[8]

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation: Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-80%).

-

Staining Solution Preparation: Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed, serum-free culture medium or HBSS to the desired final concentration. It is crucial to test a range of concentrations (see Table 1).

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.[8] Add the staining solution to the cells and incubate. Incubation time and temperature should be optimized (e.g., 15-60 minutes at 37°C), protecting the samples from light.[6][7]

-

Washing: After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS to remove excess, unbound dye.[9]

-

Imaging: Immediately image the cells using a fluorescence microscope. Acquire images promptly as the dye's signal may change over time in living cells.

Protocol 2: Fixed-Cell Staining

This protocol is for staining cells that have been preserved with a chemical fixative. This method is useful for examining cellular structures without the dynamic changes of live cells.

Materials:

-

Cells cultured on glass coverslips

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (Fixative)[10]

-

0.1% Triton X-100 in PBS (Permeabilization Buffer, optional)[10]

-

Antifade mounting medium[10]

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Culture cells on coverslips to the desired confluency.

-

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.[11][12]

-

Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.[10][11] At this point, fixed cells can often be stored in PBS at 4°C for a short period.[8]

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes.[10] Wash three times with PBS.

-

Staining: Prepare a working solution of this compound in PBS. Remove the wash buffer and add the staining solution to the coverslips. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Remove the staining solution and wash the cells three times with PBS to reduce background signal.

-

Mounting: Carefully remove the coverslips and mount them onto microscope slides with a drop of antifade mounting medium, ensuring the cell-side is down.[10] Seal the edges if necessary.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Data Presentation

The following table outlines suggested starting ranges for the optimization of staining conditions. The optimal parameters must be determined empirically for each cell type and experimental setup.

| Parameter | Live-Cell Staining | Fixed-Cell Staining | Purpose & Considerations |

| Dye Concentration | 0.1 - 10 µM | 0.5 - 20 µM | Higher concentrations may increase signal but also cytotoxicity and background. |

| Solvent | DMSO (Stock) | DMSO (Stock) | Ensure final DMSO concentration in media/buffer is low (<0.5%) to avoid toxicity. |

| Incubation Time | 15 - 60 min | 30 - 60 min | Longer times may improve signal but can also lead to artifacts or cell death in live imaging. |

| Incubation Temp. | 37°C | Room Temp. | 37°C is for physiological conditions in live cells; room temperature is standard for fixed protocols. |

| Wash Buffer | Culture Medium / HBSS | PBS | Use of protein-containing medium for washing can help remove non-specific binding of hydrophobic dyes.[4] |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for live- and fixed-cell staining with this compound.

Hypothetical Mechanism of Cellular Interaction

Caption: Hypothetical pathway of hydrophobic dye interaction with a cell.

References

- 1. Page loading... [guidechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chembk.com [chembk.com]

- 4. Cell Tracking with Lipophilic Membrane Dyes [sigmaaldrich.com]

- 5. [Hydrophobic acridine dyes for fluorescence staining of mitochondria in living cells. 2. Comparison of staining of living and fixed Hela-cells with NAO and DPPAO] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. biorxiv.org [biorxiv.org]

- 8. biotium.com [biotium.com]

- 9. health.uconn.edu [health.uconn.edu]

- 10. Fixing and labelling cells for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]

- 11. usbio.net [usbio.net]

- 12. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]

Application Notes and Protocols: Disperse Orange 61 in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Orange 61 is a monoazo dye primarily utilized in the textile industry for dyeing synthetic fibers such as polyester. While its chemical properties are well-documented, its application as a dye for microscopy studies is not established in scientific literature. Extensive searches for its use in biological or materials science imaging have not yielded specific protocols or quantitative data regarding its fluorescence, photostability, or staining efficacy.

This document addresses the topic by first presenting the known physicochemical properties of this compound. Due to the lack of direct application data, we then provide detailed information on a closely related compound, Disperse Orange 37 , which is commercially available and designated as suitable for microscopy. The protocols and data for Disperse Orange 37 can serve as a starting point for researchers wishing to investigate the potential of this compound as a novel microscopy stain, with the critical understanding that significant optimization and validation will be required.

Physicochemical Properties of Disperse Orange Dyes

A comparison of the key properties of this compound and the microscopy-validated Disperse Orange 37 is provided below.

| Property | This compound | Disperse Orange 37 |

| CAS Number | 12270-45-0[1] | 13301-61-6 |

| Molecular Formula | C₁₇H₁₅Br₂N₅O₂[1] | C₁₇H₁₅Cl₂N₅O₂[2] |

| Molecular Weight | 481.14 g/mol [1] | 392.24 g/mol |

| Appearance | Deep orange powder[1] | Orange powder |

| Solubility | Insoluble in water; soluble in organic solvents like acetone and ethanol.[3] | Dispersible in water.[2] |

Fluorescence Properties of Disperse Orange 37

The following table summarizes the known fluorescence characteristics of Disperse Orange 37, which may serve as an initial estimate for investigating this compound.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 470 nm | [2] |

| Emission Wavelength (λem) | 520 nm | [2] |

| Quantum Yield (Φ) | 0.42 ± 0.03 (in aqueous buffer) | [2] |

| Extinction Coefficient (ε) | ≥250 at 415-425 nm (in methanol) |

Experimental Protocols

Disclaimer: The following protocols are based on the application of Disperse Orange 37 and general staining procedures. These are intended as a guideline for the initial evaluation of this compound and have not been validated for this specific compound.

Preparation of Staining Solution

Disperse dyes are characterized by their low solubility in water. Therefore, the preparation of a stable and effective staining solution is critical.

References

Application Notes and Protocols: Incorporating Disperse Orange 61 into Thin Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 61 is a monoazo dye known for its use in the textile industry for coloring polyester fibers.[1] Its hydrophobic nature and insolubility in water make it a candidate for incorporation into polymeric thin films for a variety of advanced applications beyond traditional dyeing.[2] These applications, particularly in optics, sensing, and potentially drug delivery, are of significant interest to the scientific and drug development communities.

This document provides detailed application notes and experimental protocols for the incorporation of this compound into thin films. It covers various fabrication techniques, characterization methods, and potential applications, with a focus on providing actionable information for researchers.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its successful incorporation into thin films.

| Property | Value | Reference |

| Chemical Formula | C17H15Br2N5O2 | [1] |

| Molecular Weight | 481.14 g/mol | [1] |

| CAS Number | 12270-45-0 | [1] |

| Appearance | Deep orange powder | [1] |

| Solubility | Insoluble in water; Soluble in some organic solvents | [2] |

| Class | Disperse Dye, Monoazo | [1] |

Experimental Protocols for Thin Film Fabrication

The choice of fabrication method depends on the desired film thickness, uniformity, and the properties of the host polymer. Three common methods are detailed below.

Spin Coating

Spin coating is a widely used technique for producing uniform thin films on flat substrates.[1][3][4][5] The process involves depositing a solution of the polymer and dye onto a spinning substrate, where centrifugal force spreads the liquid into a thin, even layer.

Protocol:

-

Solution Preparation:

-

Dissolve the host polymer (e.g., Polymethyl methacrylate - PMMA) in a suitable solvent (e.g., toluene, chloroform, or anisole) to a desired concentration (e.g., 5-10% w/v).

-

Add this compound to the polymer solution to achieve the desired dye concentration (e.g., 0.1-5% w/w relative to the polymer).

-

Stir the solution at room temperature until the dye is completely dissolved and the solution is homogeneous. Filtration through a 0.2 µm syringe filter is recommended to remove any particulate matter.

-

-

Substrate Preparation:

-

Clean the substrate (e.g., glass slide, silicon wafer) thoroughly. A typical cleaning procedure involves sonication in a sequence of deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.

-

Optional: Treat the substrate with oxygen plasma or a surface modifier to improve the wettability and adhesion of the polymer film.

-

-

Spin Coating Process:

-

Place the cleaned substrate on the spin coater chuck and ensure it is centered.

-

Dispense a small amount of the polymer-dye solution onto the center of the substrate.

-

Start the spin coater. A two-step process is often used:

-

Spread cycle: A low spin speed (e.g., 500 rpm for 10 seconds) to evenly distribute the solution.

-

Spin cycle: A high spin speed (e.g., 1000-4000 rpm for 30-60 seconds) to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.[3]

-

-

-

Drying/Annealing:

-

After spinning, bake the coated substrate on a hotplate or in a vacuum oven at a temperature above the boiling point of the solvent but below the glass transition temperature of the polymer (e.g., 80-120°C for PMMA) to remove residual solvent.

-

Caption: Workflow for thin film fabrication using solution casting.

Thermal Evaporation

Thermal evaporation is a vacuum deposition technique where the organic material is heated until it sublimes or evaporates, and the vapor condenses on a substrate to form a thin film. [2][6][7][8][]This method is suitable for creating very pure, uniform, and ultrathin films of small organic molecules like this compound without a polymer matrix.

Protocol:

-

Substrate Preparation: Clean the substrate as described in the spin coating protocol and mount it in the vacuum chamber.

-

Source Preparation: Place a small amount of this compound powder in a crucible (e.g., made of tungsten or molybdenum) inside the vacuum chamber.

-

Vacuum Deposition:

-

Evacuate the chamber to a high vacuum (e.g., <10^-5 Torr).

-

Gradually heat the crucible by passing a current through it until the this compound starts to evaporate. The evaporation temperature for organic materials is typically below 500°C. [2] * The dye vapor will travel in a line-of-sight path and deposit onto the cooler substrate.

-

Monitor the film thickness in real-time using a quartz crystal microbalance.

-

-

Cooling and Venting:

-

Once the desired thickness is achieved, stop the heating and allow the system to cool down.

-

Vent the chamber with an inert gas (e.g., nitrogen) before removing the coated substrate.

-

Experimental Workflow for Thermal Evaporation

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. scialert.net [scialert.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Azo polymeric hydrogels for colon targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. azonano.com [azonano.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note and Protocols for Measuring the Fluorescence of Disperse Orange 61

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 61 is a monoazo dye utilized primarily in the textile industry for dyeing polyester and blended fabrics.[1] While its application as a colorant is well-established, a comprehensive characterization of its fluorescence properties is essential for exploring its potential in other scientific and biomedical fields, such as cellular imaging, environmental sensing, or as a component in drug delivery systems. Azo dyes, in general, are known to exhibit fluorescence, often influenced by their molecular structure and the surrounding solvent environment—a phenomenon known as solvatochromism.[2]

This document provides a detailed experimental framework for characterizing the fluorescence of this compound. Due to the limited availability of specific photophysical data for this particular dye in scientific literature, the following protocols are based on established methodologies for similar disperse and azo dyes. The provided parameters should be considered as starting points for experimental optimization.

Quantitative Data Summary

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorbance Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Dioxane | 2.21 | 1.422 | TBD | TBD | TBD | TBD | TBD | TBD | TBD |

| Toluene | 2.38 | 1.497 | TBD | TBD | TBD | TBD | TBD | TBD | TBD |

| Dichloromethane | 8.93 | 1.424 | TBD | TBD | TBD | TBD | TBD | TBD | TBD |

| Acetone | 20.7 | 1.359 | TBD | TBD | TBD | TBD | TBD | TBD | TBD |

| Ethanol | 24.5 | 1.361 | TBD | TBD | TBD | TBD | TBD | TBD | TBD |

| Methanol | 32.7 | 1.329 | TBD | TBD | TBD | TBD | TBD | TBD | TBD |

| Acetonitrile | 37.5 | 1.344 | TBD | TBD | TBD | TBD | TBD | TBD | TBD |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | TBD | TBD | TBD | TBD | TBD | TBD | TBD |

TBD: To Be Determined experimentally.

Experimental Protocols

Materials and Equipment

-

This compound (CAS No: 12270-45-0)

-

Solvents: Spectroscopic grade Dioxane, Toluene, Dichloromethane, Acetone, Ethanol, Methanol, Acetonitrile, and Dimethyl Sulfoxide (DMSO).

-

Fluorescence Standard: A well-characterized fluorescent dye with a known quantum yield in a solvent compatible with this compound (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95).[3]

-

UV-Vis Spectrophotometer: For measuring absorbance spectra.

-

Spectrofluorometer: Equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.[4]

-

Time-Correlated Single Photon Counting (TCSPC) System: For fluorescence lifetime measurements.

-

Quartz Cuvettes: 1 cm path length, four-sided polished for fluorescence measurements.

Sample Preparation

-

Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent where it is readily soluble (e.g., DMSO or acetone).

-

Working Solutions: From the stock solution, prepare a series of dilutions in each of the selected solvents to create working solutions with absorbances ranging from 0.01 to 0.1 at the determined absorption maximum. This low absorbance range is crucial to avoid inner filter effects.[5]

-

Reference Standard Solutions: Prepare a series of dilutions of the chosen fluorescence standard in the appropriate solvent to have absorbances in the same range (0.01-0.1) at the excitation wavelength that will be used for the quantum yield measurement.

Measurement of Absorbance and Molar Extinction Coefficient

-

Record the absorbance spectra of the working solutions of this compound in each solvent using the UV-Vis spectrophotometer over a wavelength range of 300-700 nm.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Calculate the molar extinction coefficient (ε) at λ_abs using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Measurement of Excitation and Emission Spectra

-

Using a dilute solution of this compound (absorbance ~0.1 at λ_abs), place the cuvette in the spectrofluorometer.

-

Emission Spectrum: Set the excitation wavelength to the determined λ_abs and scan the emission monochromator over a range starting approximately 20 nm above the excitation wavelength to 800 nm to record the fluorescence emission spectrum and identify the wavelength of maximum emission (λ_em).

-

Excitation Spectrum: Set the emission monochromator to the determined λ_em and scan the excitation monochromator from 300 nm up to a wavelength just below the emission maximum to record the fluorescence excitation spectrum and identify the wavelength of maximum excitation (λ_ex).

Determination of Relative Fluorescence Quantum Yield (Φ_F)

The relative quantum yield is determined by comparing the fluorescence of this compound to that of a standard with a known quantum yield.[6]

-

Measure the absorbance of the this compound solution and the reference standard solution at the chosen excitation wavelength (ideally the λ_ex of this compound). Ensure the absorbances are below 0.1.

-

Measure the fluorescence emission spectra of both the this compound solution and the reference standard solution using the same excitation wavelength and identical instrument settings (e.g., slit widths).

-

Integrate the area under the emission spectra for both the sample (I_S) and the reference (I_R).

-

Calculate the quantum yield of this compound (Φ_F(S)) using the following equation:

Φ_F(S) = Φ_F(R) * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

-

Φ_F(R) is the quantum yield of the reference.

-

A_S and A_R are the absorbances of the sample and reference at the excitation wavelength.

-

n_S and n_R are the refractive indices of the sample and reference solvents, respectively.

-

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is measured using a Time-Correlated Single Photon Counting (TCSPC) system.

-

Excite the this compound solution with a pulsed light source (e.g., a picosecond laser diode) at the determined λ_ex.

-

Collect the fluorescence emission at λ_em using a high-speed detector.

-

The TCSPC electronics measure the time delay between the excitation pulse and the detection of the emitted photons.

-

Accumulate a histogram of these delay times, which represents the fluorescence decay curve.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ). The instrument response function (IRF) should be measured using a scattering solution and accounted for in the analysis.

Visualizations

Caption: Experimental workflow for the photophysical characterization of this compound.

Caption: Logical relationship for relative fluorescence quantum yield measurement.

References

Application Note: Hypothetical Use of Disperse Orange 61 for the Detection of Copper Ions (Cu²⁺)

Abstract

This document outlines a hypothetical application for Disperse Orange 61 as a colorimetric and fluorescent sensor for the detection of copper ions (Cu²⁺) in aqueous solutions. While this compound is primarily utilized as a dye in the textile industry, its chemical structure, featuring an azo group and electron-donating moieties, suggests potential for interaction with metal ions, leading to detectable changes in its spectral properties. This application note provides a theoretical framework, detailed experimental protocols, and expected performance data for this novel application. It is intended for researchers, scientists, and drug development professionals interested in the development of new chemosensors.

Introduction

This compound is a monoazo dye characterized by its vibrant orange hue and its use in dyeing synthetic fibers.[1] Its molecular structure contains functional groups that could potentially coordinate with metal ions. The interaction with a metal ion such as Cu²⁺ could perturb the electronic structure of the dye molecule, causing a noticeable change in its absorption and fluorescence spectra. This hypothetical application explores the use of this compound as a selective sensor for Cu²⁺, a prevalent environmental and biological analyte.

Signaling Pathway

The proposed detection mechanism is based on the coordination of Cu²⁺ ions with the nitrogen atoms of the azo group and potentially the cyano group in the this compound molecule. This interaction is expected to form a complex, leading to a shift in the maximum absorption wavelength (colorimetric response) and quenching of the dye's intrinsic fluorescence (fluorometric response). The degree of spectral change is anticipated to be proportional to the concentration of Cu²⁺ ions.

Caption: Proposed signaling pathway for Cu²⁺ detection using this compound.

Experimental Protocols

Materials and Methods

-

Reagents: this compound (analytical standard), Copper(II) sulfate (CuSO₄), and other metal salts (for selectivity studies), deionized water, and a suitable buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

-

Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.